molecular formula C15H11FN2OS B2763419 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313469-43-1

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2763419
CAS No.: 313469-43-1
M. Wt: 286.32
InChI Key: IBIYYQGYIYPHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Chemical Reactions Analysis

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dioxane, mild temperatures, and appropriate catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYYQGYIYPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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